
N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton Tyrosine Kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Wirkmechanismus
N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea is a selective inhibitor of BTK, a tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by this compound blocks this signaling pathway, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important in reducing off-target effects and improving the safety profile of the drug. This compound has also been shown to induce apoptosis in B-cells, leading to the reduction of tumor burden in animal models and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea is its selectivity for BTK, which allows for specific targeting of the B-cell receptor signaling pathway. This selectivity also reduces off-target effects and improves the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
For research on N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea include exploring its potential use in combination with other targeted therapies for B-cell malignancies. Additionally, further studies are needed to investigate the efficacy of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to optimize dosing and administration in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. In vivo studies in animal models have demonstrated the efficacy of this compound in reducing tumor growth and improving survival rates. Clinical trials have shown promising results in patients with relapsed or refractory chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(13(2,3)4)15-12(17)16-11-8-6-5-7-10(11)14/h5-9H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHZWYPDDLCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



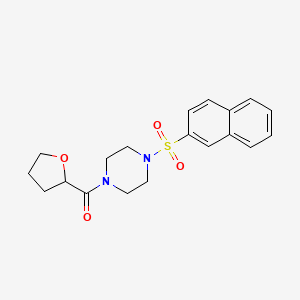
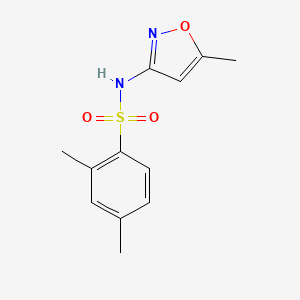
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4422079.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4422088.png)
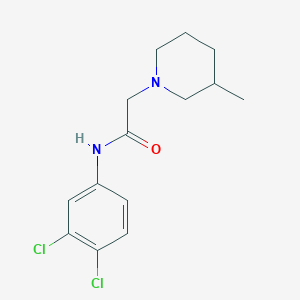
![5-[(3-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4422109.png)
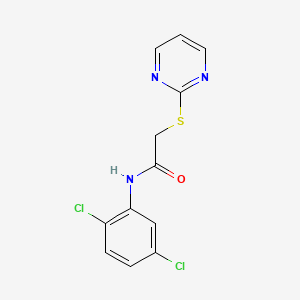
![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
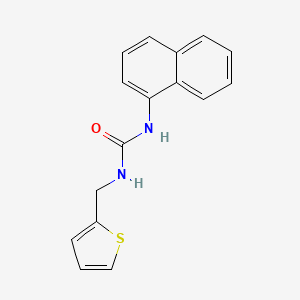
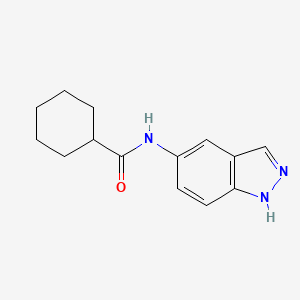
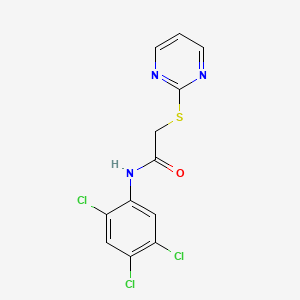
![N~2~-cyclohexyl-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4422165.png)